p-Benzenedivaleric acid

Description

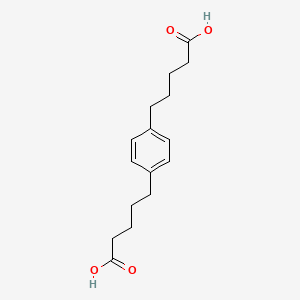

p-Benzenedivaleric acid (IUPAC name: 1,4-benzenediylbis(pentanoic acid)) is a benzene derivative featuring two valeric acid (pentanoic acid) groups substituted at the para positions of the aromatic ring. Structurally, it consists of a central benzene core with two -(CH₂)₃COOH chains extending from opposite carbon atoms (Figure 1). This compound belongs to the class of dicarboxylic acids with extended alkyl chains, distinguishing it from simpler benzoic acid derivatives.

Its synthesis would typically involve Friedel-Crafts alkylation or esterification reactions, followed by oxidation to yield the carboxylic acid termini, as seen in analogous benzene derivatives .

Properties

CAS No. |

23354-92-9 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

5-[4-(4-carboxybutyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C16H22O4/c17-15(18)7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-16(19)20/h9-12H,1-8H2,(H,17,18)(H,19,20) |

InChI Key |

WWKYNUZUGJVIAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedivaleric acid typically involves the reaction of benzene with valeric acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where benzene reacts with valeroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: p-Benzenedivaleric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

Chemistry: p-Benzenedivaleric acid is used as a building block in organic synthesis

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes to study metabolic pathways.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of p-Benzenedivaleric acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Chain Length and Hydrophobicity: The dual pentanoic acid chains in this compound result in significantly higher molecular weight and lipophilicity compared to benzoic acid or 4-hydroxybenzoic acid. This property may enhance its utility in non-polar solvents or lipid-based formulations .

Reactivity : Unlike mandelic acid, which contains a hydroxyl group prone to oxidation, this compound’s reactivity is dominated by its carboxylic acid groups, enabling esterification or salt formation .

Physicochemical Properties

- This compound’s extended alkyl chains likely reduce aqueous solubility but enhance compatibility with organic solvents like ethanol or hexane.

- Thermal Stability : The melting point of benzoic acid is 122°C , whereas mandelic acid melts at 119°C . This compound’s larger molecular size may increase its melting point, analogous to long-chain dicarboxylic acids like sebacic acid (~131°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.